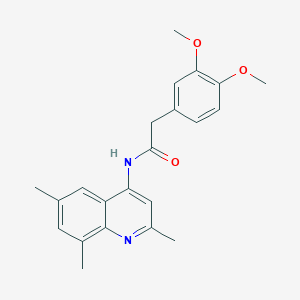

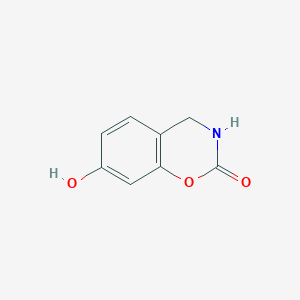

![molecular formula C19H17N3O3S2 B2721667 (Z)-N-(6-甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)苯并[d]噻唑-6-甲酰胺 CAS No. 865161-77-9](/img/structure/B2721667.png)

(Z)-N-(6-甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-基亚甲基)苯并[d]噻唑-6-甲酰胺

货号 B2721667

CAS 编号:

865161-77-9

分子量: 399.48

InChI 键: WZMLUFFAFUWXMP-VZCXRCSSSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various drugs .

Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .科学研究应用

Antimycobacterial Agents

- Field : Medicinal Chemistry

- Application : The compound is used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues as potential antimycobacterial agents .

- Method : The compound is synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Optoelectronics and Analytical Tools

- Field : Physical Chemistry

- Application : The compound is used in the study of solvent effects on the excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol .

- Method : The study is based on state-of-the-art ab initio calculations . The computed absorption and fluorescence emission spectra of the compound are compared with the experimental peak values .

- Results : The study concludes that the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Antitubercular Agents

- Field : Medicinal Chemistry

- Application : The compound is used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antitubercular agents .

- Method : The compound is synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Cytotoxic and Antibacterial Agents

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one 1,2,3-triazole hybrids as cytotoxic and antibacterial agents .

- Method : The details of the method are not available in the source .

- Results : The results of the study are not available in the source .

Anti-Mycobacterial Agents

- Field : Medicinal Chemistry

- Application : The compound is used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents .

- Method : The compound is synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Key Materials for Making Naphthalene

- Field : Organic Chemistry

- Application : The compound is one of the key materials for making naphthalene .

- Method : The study is based on state-of-the-art ab initio calculations . The computed absorption and fluorescence emission spectra of the compound are compared with the experimental peak values .

- Results : By analyzing the potential energy curves, it was concluded that the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

属性

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-24-8-7-22-15-6-4-13(25-2)10-17(15)27-19(22)21-18(23)12-3-5-14-16(9-12)26-11-20-14/h3-6,9-11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMLUFFAFUWXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

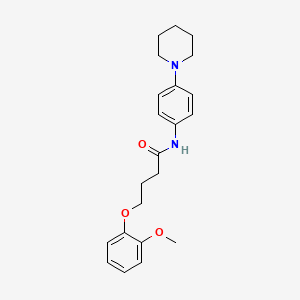

![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)

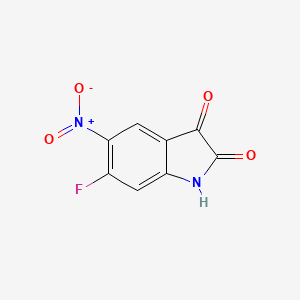

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)

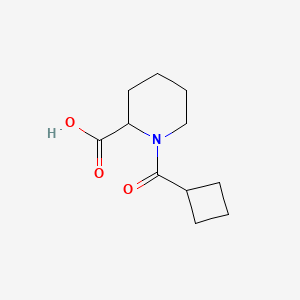

![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)